DPPH Radical Scavenging: ~2-Fold Superior Potency Over N-trans-Feruloyltyramine, the Closest Non-Hydroxylated Analog
In a direct head-to-head microplate assay of five co-isolated phenolic compounds from Liriope muscari, (R)-N-trans-feruloyloctopamine (compound 3) exhibited a DPPH IC₅₀ of 14.4 μg/mL, approximately 2.0-fold more potent than N-trans-feruloyltyramine (compound 2; IC₅₀ 28.7 μg/mL). For ABTS⁺· scavenging, the IC₅₀ values were 7.6 μg/mL vs. 8.2 μg/mL, a modest ~7% advantage. At 25 μg/mL, DPPH inhibition ratios were 66.6 ± 2.3% vs. 63.2 ± 3.6%, while ABTS inhibition ratios were 70.0 ± 3.2% vs. 75.9 ± 2.0% — indicating that FO favors DPPH over ABTS relative to its tyramine analog . The structure-activity relationship analysis attributes this difference primarily to the presence of the β-OH group at C-7′ on the octopamine side chain, which stabilizes the radical-scavenging product via additional resonance structures .
| Evidence Dimension | In vitro antioxidant activity (DPPH radical scavenging, IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ (DPPH) = 14.4 μg/mL; IC₅₀ (ABTS) = 7.6 μg/mL; DPPH inhibition at 25 μg/mL = 66.6 ± 2.3%; ABTS inhibition at 25 μg/mL = 70.0 ± 3.2% |
| Comparator Or Baseline | N-trans-Feruloyltyramine: IC₅₀ (DPPH) = 28.7 μg/mL; IC₅₀ (ABTS) = 8.2 μg/mL; DPPH inhibition at 25 μg/mL = 63.2 ± 3.6%; ABTS inhibition at 25 μg/mL = 75.9 ± 2.0% |
| Quantified Difference | DPPH IC₅₀: ~2.0-fold superior (14.4 vs 28.7 μg/mL); ABTS IC₅₀: ~7% superior (7.6 vs 8.2 μg/mL); DPPH inhibition ratio at 25 μg/mL: 3.4 percentage points higher (66.6% vs 63.2%); ABTS inhibition ratio at 25 μg/mL: 5.9 percentage points lower (70.0% vs 75.9%) |
| Conditions | Microplate DPPH assay (methanolic DPPH 100 μg/mL, 30 min incubation, absorbance at 517 nm); ABTS assay (preformed ABTS·+ radical, 30 min incubation, absorbance at 734 nm); concentration range 12.5–100 μg/mL; positive controls: Vitamin C (VC) and BHT |
Why This Matters
For antioxidant screening programs or oxidative stress models, the 2-fold DPPH potency differential means that substituting N-trans-feruloyltyramine would require twice the mass concentration to achieve equivalent radical scavenging, directly impacting experimental design, dosing, and cost-per-assay calculations.
- [1] Li WJ, Cheng XL, Liu J, Lin RC, Wang GL, Du SS, Liu ZL. Phenolic Compounds and Antioxidant Activities of Liriope muscari. Molecules. 2012;17(2):1797-1808. DOI: 10.3390/molecules17021797. View Source
